N-Isopropyl-4-methoxyaniline
Overview
Description
N-Isopropyl-4-methoxyaniline is an organic compound with the molecular formula C10H15NO. It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by an isopropyl group, and the hydrogen atom on the para position of the benzene ring is replaced by a methoxy group. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Isopropyl-4-methoxyaniline can be synthesized through several methods. One common method involves the alkylation of 4-methoxyaniline with isopropyl halides in the presence of a base. The reaction typically proceeds as follows: [ \text{4-Methoxyaniline} + \text{Isopropyl Halide} \rightarrow \text{this compound} ]
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of catalytic processes to enhance yield and efficiency. For example, palladium-catalyzed amination reactions can be employed to achieve high selectivity and conversion rates .
Chemical Reactions Analysis
Types of Reactions: N-Isopropyl-4-methoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it back to the parent aniline compound.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Parent aniline compound.
Substitution: Various substituted aniline derivatives depending on the reagent used.
Scientific Research Applications
N-Isopropyl-4-methoxyaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: this compound is used in the production of polymers, resins, and other materials
Mechanism of Action
The mechanism of action of N-Isopropyl-4-methoxyaniline involves its interaction with various molecular targets. For instance, in biological systems, it may interact with enzymes and receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
- N-Isopropyl-4-nitroaniline
- N-(tert-butyl)-4-methoxyaniline
- N-Isopropyl-4-methylbenzenesulfonamide
Comparison: N-Isopropyl-4-methoxyaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and biological activity profiles, making it suitable for specific applications .
Properties
IUPAC Name |
4-methoxy-N-propan-2-ylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8(2)11-9-4-6-10(12-3)7-5-9/h4-8,11H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVAXFKMPKLESSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70374806 | |
Record name | N-Isopropyl-4-methoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70374806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16495-67-3 | |
Record name | N-Isopropyl-4-methoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70374806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 16495-67-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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